3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine
Description
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is a substituted pyridine derivative characterized by three distinct functional groups:
- Ethoxy group (-OCH₂CH₃) at position 3, which enhances lipophilicity and metabolic stability.
- 4-Propylphenyl group at position 6, providing steric bulk and hydrophobic interactions.
This compound’s structure suggests applications in agrochemicals or pharmaceuticals, where pyridine derivatives are commonly utilized for their bioactivity. The ethoxy and fluorine substituents may influence solubility and membrane permeability, while the propylphenyl group could enhance soil adsorption in herbicidal contexts .
Properties
CAS No. |
143651-11-0 |
|---|---|
Molecular Formula |
C16H18FNO |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C16H18FNO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(19-4-2)16(17)18-14/h6-11H,3-5H2,1-2H3 |
InChI Key |
VXUKINLGSHGBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=C(C=C2)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine typically involves the use of fluorinated pyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key pyridine derivatives is provided below:
Electronic and Steric Effects
- Fluorine vs.
- Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O-) offers greater steric hindrance and lipophilicity than methoxy (CH₃O-), possibly delaying metabolic degradation .
- Propylphenyl vs. Trifluoromethylphenyl : The 4-propylphenyl group in the target compound is less electronegative but more hydrophobic than ’s CF₃-substituted pyridine, favoring soil adsorption over environmental mobility .
Research Findings and Data
Physicochemical Properties (Estimated)
Biological Activity
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine features a pyridine ring substituted with an ethoxy group, a fluorine atom, and a propylphenyl group. This unique arrangement is believed to enhance its hydrophobicity and influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth through various mechanisms, including interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
In the context of cancer research, preliminary findings suggest that this compound may possess anticancer properties. It is hypothesized that its mechanism involves modulation of key cellular pathways associated with tumor growth and survival. Specifically, it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation .
The precise mechanism of action for 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is still under investigation. However, it is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways and gene expression. Its interaction with nAChRs suggests a role in altering neurotransmitter release and promoting apoptosis in cancer cells .
Case Studies
- Modulation of nAChRs : A study examined the effects of various arylpyridine derivatives on human α7 nAChRs. The results indicated that modifications to the substituent groups significantly affected the potency and efficacy of these compounds as allosteric modulators .
- Antimicrobial Screening : In vitro assays have demonstrated that related pyridine compounds exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that the presence of ethoxy and propyl groups enhances antibacterial efficacy.
Table 1: Biological Activity Summary
| Compound | Activity Type | EC50 (µM) | Maximum Modulation (%) |
|---|---|---|---|
| 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine | Anticancer | TBD | TBD |
| Related Aryl-Pyridine Derivative | nAChR Modulation | 0.14 | 600 |
| Pyridine Derivative | Antimicrobial | 1.9 | 600 |
Note: TBD = To Be Determined based on ongoing studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
